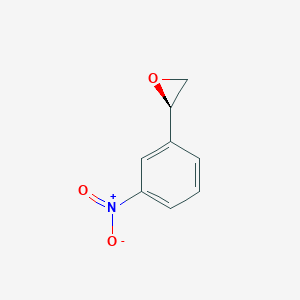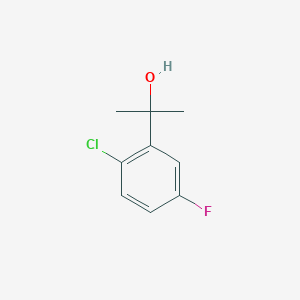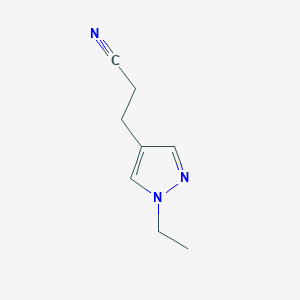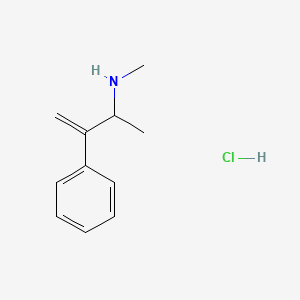
3-(3-Bromopropyl)-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopropyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromopropyl group attached to the third carbon of the pyridine ring and a fluorine atom attached to the fifth carbon. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-5-fluoropyridine typically involves the bromination of 3-propylpyridine followed by fluorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The fluorination step can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(3-Bromopropyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the pyridine.
Oxidation: Pyridine N-oxides.
Reduction: Propyl-substituted pyridine derivatives.
科学的研究の応用
3-(3-Bromopropyl)-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-(3-Bromopropyl)-5-fluoropyridine involves its interaction with molecular targets through its bromopropyl and fluoropyridine moieties. The bromopropyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
類似化合物との比較
Similar Compounds
3-(3-Bromopropyl)pyridine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
5-Fluoropyridine: Lacks the bromopropyl group, limiting its use in nucleophilic substitution reactions.
3-(3-Bromopropyl)-2-fluoropyridine: Similar structure but with the fluorine atom at a different position, affecting its reactivity and applications
Uniqueness
3-(3-Bromopropyl)-5-fluoropyridine is unique due to the presence of both the bromopropyl and fluorine groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of applications in scientific research and industrial processes.
特性
分子式 |
C8H9BrFN |
|---|---|
分子量 |
218.07 g/mol |
IUPAC名 |
3-(3-bromopropyl)-5-fluoropyridine |
InChI |
InChI=1S/C8H9BrFN/c9-3-1-2-7-4-8(10)6-11-5-7/h4-6H,1-3H2 |
InChIキー |
CNHRAXMWPQGJRL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


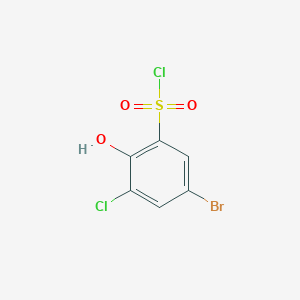
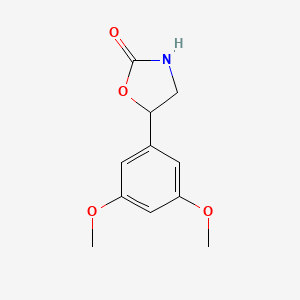
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
